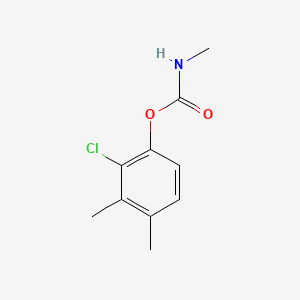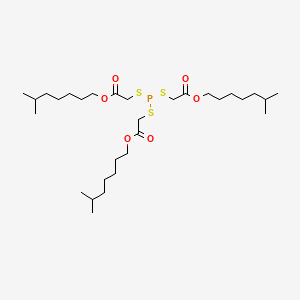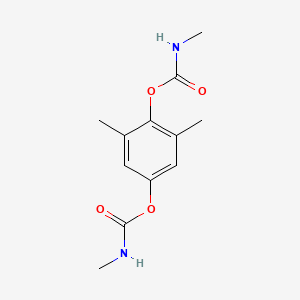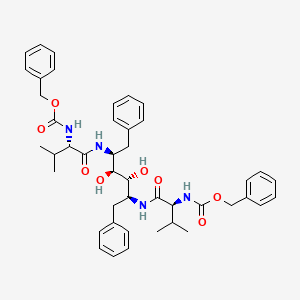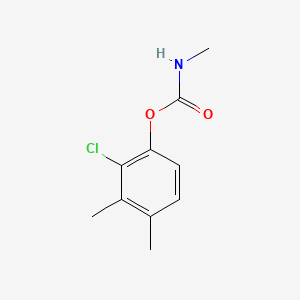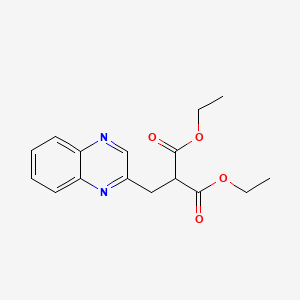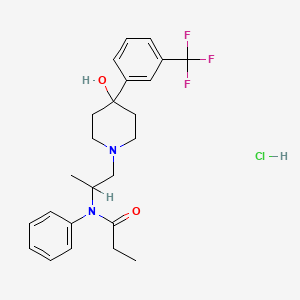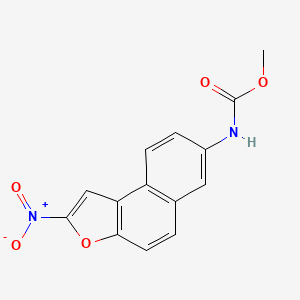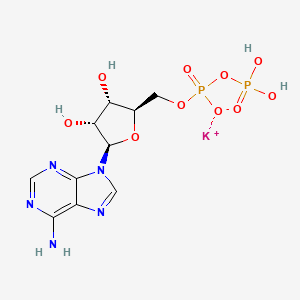
Adenosine-5'-diphosphate monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-5’-diphosphate monopotassium salt is a chemical compound with the empirical formula C10H14KN5O10P2 · 2H2O and a molecular weight of 501.32. It is a derivative of adenosine diphosphate, which is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. This compound is commonly used in biochemical research and has significant roles in cellular energy transfer and signal transduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphate monopotassium salt can be synthesized through the dephosphorylation of adenosine-5’-triphosphate by ATPases. The reaction involves the removal of a phosphate group from adenosine-5’-triphosphate to form adenosine-5’-diphosphate, which is then combined with a potassium salt to form the monopotassium salt .
Industrial Production Methods: Industrial production of adenosine-5’-diphosphate monopotassium salt typically involves microbial fermentation processes. Bacterial sources are often used to produce the compound in large quantities, followed by purification and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine-5’-diphosphate monopotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine-5’-triphosphate.
Reduction: It can be reduced to form adenosine-5’-monophosphate.
Substitution: It can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Adenosine-5’-triphosphate.
Reduction: Adenosine-5’-monophosphate.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Adenosine-5’-diphosphate monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various biochemical assays and studies involving nucleotide metabolism.
Mecanismo De Acción
Adenosine-5’-diphosphate monopotassium salt exerts its effects by interacting with specific purinergic receptors, such as P2Y1 and P2X2/3 receptors. It acts as an agonist for these receptors, leading to various cellular responses, including platelet aggregation and modulation of cellular energy metabolism . The compound also plays a role in the regulation of the phosphorylation status of AMP-activated protein kinase, which is involved in cellular energy homeostasis .
Comparación Con Compuestos Similares
Adenosine-5’-triphosphate (ATP): A higher energy form of adenosine diphosphate with three phosphate groups.
Adenosine-5’-monophosphate (AMP): A lower energy form with a single phosphate group.
Adenosine: The nucleoside form without any phosphate groups.
Uniqueness: Adenosine-5’-diphosphate monopotassium salt is unique in its ability to act as an intermediate in the conversion between adenosine-5’-triphosphate and adenosine-5’-monophosphate. This intermediate role makes it essential in cellular energy transfer processes and signal transduction pathways .
Propiedades
Fórmula molecular |
C10H14KN5O10P2 |
|---|---|
Peso molecular |
465.29 g/mol |
Nombre IUPAC |
potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C10H15N5O10P2.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Clave InChI |
ZNCWUOPIJTUALR-MCDZGGTQSA-M |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O)N.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



